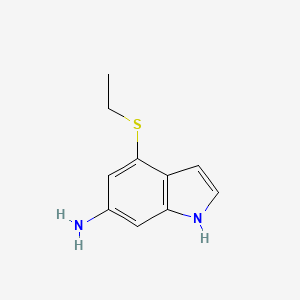

1h-Indol-6-amine,4-(ethylthio)-

Description

Significance of Indole (B1671886) Scaffold in Contemporary Organic Synthesis and Chemical Biology

The indole scaffold's prominence stems from its ability to interact with a wide range of biological targets with high affinity and specificity. chula.ac.th Its structural resemblance to various biological molecules allows it to act as a versatile pharmacophore. chula.ac.th In organic synthesis, the indole nucleus offers multiple sites for functionalization, enabling the creation of complex molecular architectures. organic-chemistry.org The development of novel synthetic methodologies to access substituted indoles remains an active area of research, driven by the demand for new therapeutic agents and molecular probes. organic-chemistry.org

Overview of Functionalized Indole Systems Bearing Thioether and Amine Substituents

The introduction of thioether and amine groups onto the indole scaffold can significantly modulate its physicochemical and biological properties. Thioether-substituted indoles are known for their diverse biological activities, and methods for their synthesis, particularly at the C3 position, are well-documented. researchgate.netresearchgate.net The sulfur atom can engage in various non-covalent interactions, influencing receptor binding and metabolic stability.

Amino-substituted indoles, particularly those with the amine group on the benzene (B151609) portion of the ring system, are also of significant interest. The position of the amino group can drastically affect the molecule's electronic properties and its potential as a hydrogen bond donor or acceptor. The synthesis of specific regioisomers, such as 4-aminoindoles, has been a subject of methodological development. rsc.orgrsc.org

Rationale for Dedicated Academic Research on 1H-Indol-6-amine,4-(ethylthio)- and Its Analogues

The specific substitution pattern of an ethylthio group at the 4-position and an amine at the 6-position of the indole ring presents a unique combination of functionalities. Research into such a molecule is driven by the principle of molecular hybridization, where combining two or more pharmacophoric groups can lead to compounds with novel or enhanced biological activities. The ethylthio group at C4 could influence the molecule's lipophilicity and metabolic profile, while the 6-amino group provides a key site for further derivatization or interaction with biological targets. Analogues of 6-aminoindoles have been investigated as potent agonists for serotonin (B10506) receptors, highlighting the therapeutic potential of this substitution pattern. drugbank.com The exploration of compounds like 1H-Indol-6-amine,4-(ethylthio)- is therefore a logical step in the quest for new chemical entities with potential applications in drug discovery.

Hypothetical Synthesis and Properties

While specific research on 1H-Indol-6-amine,4-(ethylthio)- is not extensively documented in publicly available literature, a plausible synthetic route can be proposed based on established indole chemistry. The introduction of the ethylthio group at the 4-position and the amino group at the 6-position would likely require a multi-step synthesis.

One potential strategy could involve the use of a pre-functionalized benzene derivative that is then cyclized to form the indole ring, a common approach in indole synthesis. Alternatively, functionalization of a pre-existing indole core could be envisioned, although controlling the regioselectivity of electrophilic substitution at the C4 and C6 positions can be challenging.

The properties of 1H-Indol-6-amine,4-(ethylthio)- can be inferred from related compounds. The presence of the basic amino group would confer a certain degree of water solubility at acidic pH. The ethylthio group would increase the lipophilicity of the molecule compared to its unsubstituted counterpart.

Table 1: Physicochemical Properties of Related Indole Derivatives

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | LogP |

| 1H-Indole | C₈H₇N | 117.15 | 2.1 |

| 1H-Indol-6-amine | C₈H₈N₂ | 132.16 | 1.29 |

| 3-(Ethylthio)indole | C₁₀H₁₁NS | 177.27 | 3.14 |

Note: LogP values are estimated and serve for comparative purposes.

Research Findings on Analogous Structures

While direct research on 1H-Indol-6-amine,4-(ethylthio)- is scarce, studies on indoles with similar substitution patterns provide valuable insights. For instance, the biological activity of various thioether-containing indoles has been explored, revealing their potential as antimicrobial and anticancer agents. researchgate.netresearchgate.net Similarly, a variety of 6-aminoindole (B160974) derivatives have been synthesized and evaluated for their pharmacological effects, particularly in the context of neurological disorders. drugbank.com

The synthesis of 6-[(ethylthio)methyl]-1H-indazole, a related heterocyclic compound, has been reported, demonstrating a method for introducing an ethylthio group onto a bicyclic aromatic system. researchgate.net This methodology could potentially be adapted for the synthesis of the target indole derivative.

Table 2: Examples of Biologically Active Substituted Indoles

| Compound Class | Example | Biological Activity |

| Thioether-substituted Indoles | 3-Arylthioindoles | Antimicrobial |

| Amino-substituted Indoles | Dimethyl-[2-[6-substituted-indol-1-yl]-ethyl]-amine | 5-HT₁D Agonist |

| Indole Alkaloids | Vinblastine | Anticancer |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H12N2S |

|---|---|

Molecular Weight |

192.28 g/mol |

IUPAC Name |

4-ethylsulfanyl-1H-indol-6-amine |

InChI |

InChI=1S/C10H12N2S/c1-2-13-10-6-7(11)5-9-8(10)3-4-12-9/h3-6,12H,2,11H2,1H3 |

InChI Key |

QUXSOCLKHNMWJO-UHFFFAOYSA-N |

Canonical SMILES |

CCSC1=CC(=CC2=C1C=CN2)N |

Origin of Product |

United States |

Retrosynthetic Analysis and Strategic Design for 1h Indol 6 Amine,4 Ethylthio

Identification of Key Synthons and Advanced Intermediates

The successful synthesis of 1H-Indol-6-amine, 4-(ethylthio)- hinges on the preparation of key synthons and advanced intermediates. The primary starting material identified in our retrosynthetic analysis is 3-methyl-5-nitroaniline (B1307553) . From this, the advanced intermediate 1-(ethylthio)-3-methyl-5-nitrobenzene must be prepared. This transformation can be achieved through a diazotization reaction of the aniline (B41778), followed by the introduction of the ethylthio group.

The subsequent and most critical step is the application of the Leimgruber-Batcho indole (B1671886) synthesis. wikipedia.orgorgsyn.org This involves the reaction of the o-nitrotoluene derivative, 1-(ethylthio)-3-methyl-5-nitrobenzene , with a formamide (B127407) acetal (B89532), such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), and a secondary amine like pyrrolidine. This reaction forms a β-aminostyrene derivative, which then undergoes a reductive cyclization to form the indole ring. Common reducing agents for this step include Raney nickel with hydrazine (B178648) or catalytic hydrogenation. wikipedia.org

The final step in the synthesis is the reduction of the nitro group at the 6-position of the indole ring to the corresponding amine. This can be accomplished using various standard reducing agents, such as tin(II) chloride in hydrochloric acid, iron in acetic acid, or catalytic hydrogenation.

Table 1: Key Synthons and Intermediates

| Compound Name | Structure | Role in Synthesis |

| 3-Methyl-5-nitroaniline | Starting Material | |

| 1-(Ethylthio)-3-methyl-5-nitrobenzene | Advanced Intermediate (Leimgruber-Batcho precursor) | |

| 4-(Ethylthio)-6-nitro-1H-indole | Advanced Intermediate | |

| 1H-Indol-6-amine, 4-(ethylthio)- | Target Molecule |

Comparative Analysis of Convergent and Divergent Synthetic Disconnections

The synthesis of a polysubstituted molecule like 1H-Indol-6-amine, 4-(ethylthio)- can be approached through either a convergent or a divergent strategy. wikipedia.orgresearchgate.net

A convergent synthesis involves the independent synthesis of different fragments of the molecule, which are then combined in the later stages of the synthesis. clockss.org In the context of our target molecule, a convergent approach might involve the synthesis of a pre-functionalized aniline derivative and a separate two-carbon unit, which are then cyclized to form the indole. The Fischer indole synthesis is a classic example of a convergent approach, where a substituted phenylhydrazine (B124118) is condensed with an aldehyde or ketone. wikipedia.orgthermofisher.combyjus.com However, the synthesis of the required 3-(ethylthio)-5-aminophenylhydrazine precursor for a Fischer synthesis could be challenging.

A divergent synthesis , on the other hand, starts from a common intermediate that is then elaborated in different ways to produce a variety of related compounds. wikipedia.org The proposed Leimgruber-Batcho approach can be considered more linear than truly divergent in this specific case, but it follows the principle of building complexity from a single, highly functionalized starting material. This strategy is often more efficient for the synthesis of a single target molecule, as it avoids the need to synthesize and couple multiple complex fragments.

For the synthesis of 1H-Indol-6-amine, 4-(ethylthio)-, a linear approach based on the Leimgruber-Batcho synthesis appears to be the more strategic choice due to the commercial availability of the starting material and the well-documented reliability of the indole formation step for a wide range of substituted o-nitrotoluenes. orgsyn.orgbuu.ac.th

Table 2: Comparison of Synthetic Strategies

| Strategy | Description | Advantages for Target Synthesis | Potential Challenges |

| Convergent (e.g., Fischer Indole Synthesis) | Independent synthesis of molecular fragments followed by coupling. | Potentially shorter overall step count if fragments are readily available. | Synthesis of the required substituted phenylhydrazine may be complex and low-yielding. |

| Linear/Divergent (e.g., Leimgruber-Batcho) | Stepwise construction of the molecule from a single starting material. | Utilizes a commercially available starting material; well-established and reliable indole synthesis method. | Requires careful control of regioselectivity in the initial functionalization steps. |

Regiochemical Considerations in the Functionalization of the Indole Nucleus

The regiochemistry of the substitutions on the benzene (B151609) ring is a critical aspect of the synthesis of 1H-Indol-6-amine, 4-(ethylthio)-. The desired 1,3,5-substitution pattern of the starting material, 3-methyl-5-nitroaniline, dictates the final positions of the substituents on the indole ring.

The Leimgruber-Batcho synthesis itself provides excellent regiochemical control, as the cyclization occurs between the nitro group and the ortho-methyl group. This ensures the formation of the 4- and 6-substituted indole from the corresponding 3,5-disubstituted o-nitrotoluene.

The introduction of the ethylthio group via diazotization of 3-methyl-5-nitroaniline is expected to proceed without rearrangement, thus preserving the desired substitution pattern. However, the conditions for this reaction must be carefully optimized to avoid side reactions.

Furthermore, the final reduction of the nitro group to an amine is generally a high-yielding and regioselective process that does not affect other parts of the molecule, provided that a suitable reducing agent is chosen. Care must be taken to select a reducing agent that does not cleave the ethylthio group.

Chemical Reactivity and Transformation Studies of 1h Indol 6 Amine,4 Ethylthio

Reactivity of the Amine Functionality

The 6-amino group behaves as a typical primary aromatic amine, making it a versatile handle for introducing a variety of substituents and functional groups. Its nucleophilic character is central to its reactivity.

The primary amine of 1H-Indol-6-amine,4-(ethylthio)- is readily susceptible to reactions with electrophilic reagents to form N-substituted derivatives.

N-Acylation: In the presence of a base, the amine can react with acylating agents such as acyl chlorides or anhydrides to yield the corresponding amides. This reaction is a common method for protecting the amine group or for synthesizing biologically active amide derivatives.

N-Alkylation: The introduction of alkyl groups onto the amine nitrogen can be achieved using alkyl halides. This reaction typically proceeds via nucleophilic substitution.

N-Arylation: The formation of a carbon-nitrogen bond between the amine and an aryl group is a significant transformation. mdpi.com Methods like the Buchwald-Hartwig amination or Ullmann condensation, which often utilize palladium or copper catalysts, are standard procedures for the N-arylation of aromatic amines and indole (B1671886) derivatives. nih.govscilit.com Microwave-assisted, copper-catalyzed N-arylation has been shown to be an efficient method for related indole systems. nih.govresearchgate.net

| Reaction Type | Reagent Example | Typical Conditions | Expected Product |

| N-Acylation | Acetyl chloride | Pyridine, 0°C to rt | N-(4-(ethylthio)-1H-indol-6-yl)acetamide |

| N-Alkylation | Methyl iodide | K₂CO₃, Acetonitrile | 4-(ethylthio)-N-methyl-1H-indol-6-amine |

| N-Arylation | Iodobenzene | CuI, K₃PO₄, Ethanol, MW | 4-(ethylthio)-N-phenyl-1H-indol-6-amine |

Primary amines undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. wikipedia.org This reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule to form the carbon-nitrogen double bond. wikipedia.orgyoutube.com The reaction is typically catalyzed by a weak acid and is reversible, with the equilibrium often driven towards the product by removing water. wikipedia.orgyoutube.com

The reaction of 1H-Indol-6-amine,4-(ethylthio)- with a carbonyl compound would proceed through a hemiaminal intermediate before dehydrating to the final imine product. wikipedia.org

| Carbonyl Compound | Typical Conditions | Expected Product (Imine) |

| Benzaldehyde | Acetic acid (cat.), Toluene, Dean-Stark | (E)-N-benzylidene-4-(ethylthio)-1H-indol-6-amine |

| Acetone | Acetic acid (cat.), Molecular sieves | N-((4-(ethylthio)-1H-indol-6-yl)imino)propan-2-one |

| Cyclohexanone | Acetic acid (cat.), Toluene, Reflux | (E)-N-cyclohexylidene-4-(ethylthio)-1H-indol-6-amine |

As a primary aromatic amine, the 6-amino group can be converted into a diazonium salt upon treatment with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid at low temperatures (0–5 °C). The resulting diazonium salt is a valuable synthetic intermediate that can be readily displaced by a variety of nucleophiles.

This provides a pathway to introduce a wide range of functional groups onto the indole ring at the 6-position, which are often difficult to install directly. For example, Sandmeyer reactions can be used to introduce chloro, bromo, or cyano groups, while treatment with water leads to the formation of a hydroxyl group.

| Reagent | Reaction Name | Expected Product |

| 1. NaNO₂, HCl (0-5°C) 2. CuCl | Sandmeyer Reaction | 6-chloro-4-(ethylthio)-1H-indole |

| 1. NaNO₂, HCl (0-5°C) 2. CuBr | Sandmeyer Reaction | 6-bromo-4-(ethylthio)-1H-indole |

| 1. NaNO₂, HCl (0-5°C) 2. CuCN | Sandmeyer Reaction | 4-(ethylthio)-1H-indole-6-carbonitrile |

| 1. NaNO₂, H₂SO₄ (0-5°C) 2. H₂O, Δ | Diazonium Salt Hydrolysis | 4-(ethylthio)-1H-indol-6-ol |

Reactivity of the Ethylthio Group

The ethylthio group (-S-CH₂CH₃) is a thioether (sulfide) functionality. Its primary reactivity involves the sulfur atom, which can be oxidized or can act as a nucleophile.

The sulfur atom of the ethylthio group can be selectively oxidized to form the corresponding sulfoxide (B87167) and, upon further oxidation, the sulfone. The extent of oxidation can be controlled by the choice of oxidizing agent and the reaction conditions.

Oxidation to Sulfoxide: Mild oxidizing agents, such as one equivalent of hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA) at low temperatures, are typically used to convert the sulfide (B99878) to a sulfoxide.

Oxidation to Sulfone: Stronger oxidizing conditions, such as an excess of the oxidizing agent or the use of more potent reagents like potassium permanganate (B83412) (KMnO₄), will further oxidize the sulfoxide to the corresponding sulfone.

These transformations can significantly alter the electronic and steric properties of the molecule.

| Target Product | Oxidizing Agent | Typical Conditions |

| Sulfoxide | 1 eq. H₂O₂ | Acetic acid, rt |

| Sulfoxide | 1 eq. m-CPBA | CH₂Cl₂, 0°C |

| Sulfone | >2 eq. H₂O₂ | Acetic acid, Reflux |

| Sulfone | >2 eq. m-CPBA | CH₂Cl₂, rt |

While less common than oxidation, the sulfur atom of a thioether can participate in nucleophilic reactions. For instance, it can be alkylated by a strong electrophile, such as methyl triflate, to form a sulfonium (B1226848) salt. This positively charged intermediate is a good leaving group and can be susceptible to nucleophilic displacement, although this is a more complex transformation. Such reactions are less straightforward than the reactions at the amine center.

Cleavage of the C-S Bond under Controlled Conditions

The carbon-sulfur (C-S) bond in the 4-(ethylthio) substituent represents a key site for potential chemical modification. The cleavage of such bonds in aryl thioethers can be achieved under various controlled conditions, often without the need for transition-metal catalysts. These methods typically involve activation of the sulfur atom by an electrophilic reagent, followed by nucleophilic displacement or elimination.

Research into the cleavage of C(aryl)-S bonds has highlighted several effective metal-free reagents. Halogenating agents such as N-bromosuccinimide (NBS), N-chlorosuccinimide (NCS), and N-fluorobenzenesulfonimide (NFSI) have been successfully employed for the cleavage of C-S bonds in various thioethers. organic-chemistry.orgmdpi.comresearchgate.net The general mechanism is believed to proceed through the formation of a halosulfonium ion intermediate. This intermediate increases the electrophilicity of the adjacent carbon, making it susceptible to nucleophilic attack or facilitating subsequent reactions.

For 1H-Indol-6-amine, 4-(ethylthio)-, treatment with a reagent like NBS in the presence of water could potentially lead to the corresponding 4-hydroxyindole (B18505) derivative, displacing the ethylthio group. The reaction conditions, such as solvent and temperature, would be critical in controlling the selectivity and preventing unwanted side reactions on the sensitive indole nucleus.

Table 1: Potential Reagents and Products for C-S Bond Cleavage

| Reagent | Proposed Intermediate | Potential Product | Reference |

| N-Bromosuccinimide (NBS) / H₂O | Bromosulfonium ion | 1H-Indol-6-amine, 4-hydroxy- | organic-chemistry.orgresearchgate.net |

| N-Chlorosuccinimide (NCS) / H₂O | Chlorosulfonium ion | 1H-Indol-6-amine, 4-hydroxy- | mdpi.com |

| Selectfluor® (NFSI) | Fluorosulfonium ion | 1H-Indol-6-amine, 4-hydroxy- | organic-chemistry.org |

| Raney Nickel | Desulfurization | 1H-Indol-6-amine | N/A |

Furthermore, reductive cleavage using reagents like Raney Nickel is a classic method for desulfurization, which would yield the parent 1H-Indol-6-amine. This transformation would be valuable for structure-activity relationship studies where the contribution of the ethylthio group is under investigation.

Reactivity of the Indole Core

The reactivity of the indole ring system is significantly influenced by its π-excessive nature, which makes it highly susceptible to electrophilic attack. The substitution pattern of 1H-Indol-6-amine, 4-(ethylthio)- introduces complex directing effects that modulate the inherent reactivity of the indole core.

Indoles characteristically undergo electrophilic aromatic substitution (EAS) preferentially at the C3 position. bhu.ac.in This preference is due to the ability of the nitrogen atom to effectively stabilize the positive charge in the Wheland intermediate formed upon attack at C3. However, the substituents on the benzene (B151609) portion of the indole in 1H-Indol-6-amine, 4-(ethylthio)- modify this intrinsic regioselectivity.

The 6-amino group is a powerful activating group and is ortho-, para- directing. The 4-ethylthio group, while deactivating due to the electronegativity of sulfur, possesses lone pairs that can be donated through resonance, making it ortho-, para- directing. The interplay of these effects dictates the most probable sites for electrophilic attack.

C3 Position: Remains a highly activated site due to the nature of the pyrrole (B145914) ring. It is the kinetically favored position for many electrophilic reactions. bhu.ac.in

C5 Position: This position is ortho to the strongly activating 6-amino group and para to the indole nitrogen's influence, making it a highly probable site for substitution.

C7 Position: This site is ortho to the 6-amino group, increasing its nucleophilicity.

C2 Position: Generally less reactive than C3, substitution at C2 can occur under certain conditions, particularly if C3 is blocked.

The competition between C3 and the positions on the benzene ring (C5 and C7) is a key feature of this molecule's reactivity. For many EAS reactions, such as nitration or halogenation, a mixture of products could be expected. nih.govmasterorganicchemistry.comsavemyexams.com The precise outcome would depend on the nature of the electrophile and the reaction conditions (e.g., Lewis acid catalysis, temperature). masterorganicchemistry.comyoutube.com

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Reaction | Reagent | Predicted Major Product(s) | Rationale |

| Nitration | HNO₃/H₂SO₄ | 3-Nitro, 5-Nitro, and 7-Nitro derivatives | Strong electrophile, multiple activated sites. masterorganicchemistry.comsavemyexams.com |

| Bromination | Br₂/CH₃COOH | 3-Bromo derivative | High intrinsic reactivity of C3 position. |

| Friedel-Crafts Acylation | AcCl/AlCl₃ | N-Acyl, 5-Acyl derivatives | Amine protection likely required. C5 is strongly activated. mdpi.com |

| Vilsmeier-Haack | POCl₃/DMF | 3-Formyl derivative | Classic reaction for C3-formylation of indoles. |

Tautomerism, the dynamic equilibrium between structural isomers, is a relevant phenomenon for 1H-Indol-6-amine, 4-(ethylthio)-. The presence of the 6-amino group allows for potential amino-imino tautomerism. nih.gov

Amino-Imino Tautomerism:

The predominant form is the 6-amino tautomer. However, under specific conditions or in certain biological contexts, it can exist in equilibrium with the 6-imino tautomer. This equilibrium involves the migration of a proton from the amino group to a ring carbon (or nitrogen), accompanied by a shift in double bonds. While the amino form is significantly more stable under physiological conditions, the transient formation of the imino tautomer can influence reactivity and intermolecular interactions.

Isomerization of the indole core itself is not common under standard conditions due to its aromatic stability. However, harsh acidic conditions can sometimes lead to protonation and subsequent rearrangements, though this is generally a minor and often undesirable pathway. bhu.ac.in

Regiochemical and Stereochemical Control in Derivatization

The derivatization of 1H-Indol-6-amine, 4-(ethylthio)- can be directed to several positions, offering a route to a diverse library of analogues for chemical and biological screening.

Regiochemical Control:

N1-Derivatization: The indole nitrogen is nucleophilic and can be readily alkylated, acylated, or sulfonylated, typically after deprotonation with a suitable base (e.g., NaH). This is often a primary step to protect the N-H group or to introduce specific functionalities.

C3-Derivatization: As discussed, this is the most nucleophilic carbon. Reactions like the Mannich reaction, Vilsmeier-Haack formylation, or Michael additions proceed with high regioselectivity at this position. bhu.ac.in

C5/C7-Derivatization: Accessing these positions requires leveraging the directing effect of the 6-amino group. Electrophilic aromatic substitution reactions, as detailed in section 4.3.1, are the primary means to functionalize these sites. Selective C5 or C7 substitution over C3 might be achieved by first blocking the C3 position with a removable group. beilstein-journals.org

Amino Group Derivatization: The 6-amino group can undergo standard amine reactions, such as acylation, sulfonylation, and alkylation. These transformations can modulate the electronic properties of the entire indole system.

Stereochemical Control:

The parent molecule, 1H-Indol-6-amine, 4-(ethylthio)-, is achiral. However, stereocenters can be introduced through derivatization. For instance, reaction of the 6-amino group with a chiral acid chloride would produce a pair of diastereomers. Similarly, if a derivatization reaction at a ring carbon (e.g., C3) creates a new stereocenter, the use of chiral catalysts or auxiliaries could, in principle, control the stereochemical outcome, leading to the selective formation of one enantiomer over the other. This is a critical consideration in the synthesis of biologically active molecules where stereochemistry often dictates efficacy.

Advanced Spectroscopic and Spectrometric Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

High-field ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are fundamental for the initial structural mapping of 1h-Indol-6-amine,4-(ethylthio)-. The chemical shifts (δ) are indicative of the electronic environment of each nucleus, while the coupling constants (J) in ¹H NMR reveal the proximity of neighboring protons.

Based on the structure, the following are the anticipated ¹H and ¹³C NMR spectral data, typically recorded in a solvent like DMSO-d₆:

¹H NMR Spectral Data:

The proton NMR spectrum would be expected to show distinct signals corresponding to the indole (B1671886) ring protons, the ethylthio group, and the amine and indole N-H protons.

A broad singlet for the indole N-H proton (H1), likely in the region of δ 11.0-11.5 ppm.

Signals for the aromatic protons on the indole ring. The proton at C7 would likely appear as a doublet, coupled to the proton at C5. The proton at C5 would also be a doublet. The protons at C2 and C3 would present as a triplet and a doublet of doublets, respectively.

A broad singlet for the amine (NH₂) protons at C6, the chemical shift of which can be concentration-dependent.

A quartet for the methylene (B1212753) (-CH₂-) protons of the ethylthio group, coupled to the methyl protons.

A triplet for the terminal methyl (-CH₃) protons of the ethylthio group.

¹³C NMR Spectral Data:

The carbon-13 NMR spectrum provides information on all unique carbon atoms in the molecule.

Signals for the eight distinct carbon atoms of the indole core. The carbon atom attached to the sulfur (C4) would be significantly influenced by the electronegativity of the sulfur atom. The carbon bearing the amine group (C6) would also show a characteristic shift.

Two signals corresponding to the ethylthio group: one for the methylene carbon (-CH₂-) and one for the methyl carbon (-CH₃).

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom Position | ¹H NMR (Predicted δ, ppm) | ¹³C NMR (Predicted δ, ppm) |

| N1-H | 11.2 (s, 1H) | - |

| C2 | 7.25 (t, J = 2.8 Hz, 1H) | 124.5 |

| C3 | 6.45 (dd, J = 2.8, 1.0 Hz, 1H) | 101.8 |

| C4 | - | 120.0 |

| C5 | 6.90 (d, J = 8.5 Hz, 1H) | 115.0 |

| C6 | - | 140.0 |

| C7 | 7.10 (d, J = 8.5 Hz, 1H) | 110.0 |

| C3a | - | 128.0 |

| C7a | - | 135.0 |

| 6-NH₂ | 5.10 (s, 2H) | - |

| S-CH₂-CH₃ | 2.95 (q, J = 7.4 Hz, 2H) | 28.5 |

| S-CH₂-CH₃ | 1.30 (t, J = 7.4 Hz, 3H) | 15.0 |

Note: Predicted values are for illustrative purposes and may vary from experimental data. s = singlet, t = triplet, q = quartet, dd = doublet of doublets.

To confirm the assignments from one-dimensional NMR and to establish the precise connectivity of atoms, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For 1h-Indol-6-amine,4-(ethylthio)-, COSY would show correlations between the ethyl group's -CH₂- and -CH₃ protons, as well as between adjacent protons on the indole ring (e.g., H5 and H7, H2 and H3).

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This is crucial for definitively assigning each proton signal to its corresponding carbon atom in the structure. For instance, the signal at δ 2.95 ppm would show a cross-peak with the carbon signal at δ 28.5 ppm, confirming the S-CH₂ assignment.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. HMBC is invaluable for piecing together the molecular skeleton. Key correlations would be expected from the N1-H proton to carbons C2, C3, C7a, and C3a, and from the S-CH₂- protons to C4 and C3a, confirming the position of the ethylthio group.

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

For 1h-Indol-6-amine,4-(ethylthio)-, the IR spectrum would be expected to display the following characteristic absorption bands:

Interactive Data Table: Characteristic IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (Indole) | Stretching | 3400-3300 (sharp) |

| N-H (Amine) | Stretching (symmetric & asymmetric) | 3350-3150 (two bands, broad) |

| C-H (Aromatic) | Stretching | 3100-3000 |

| C-H (Aliphatic) | Stretching | 2970-2850 |

| C=C (Aromatic) | Stretching | 1620-1580 |

| N-H (Amine) | Bending (scissoring) | 1650-1550 |

| C-N | Stretching | 1350-1250 |

| C-S | Stretching | 700-600 |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Elemental Composition Determination

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula.

For 1h-Indol-6-amine,4-(ethylthio)- (C₁₀H₁₂N₂S), the theoretical exact mass can be calculated.

Calculated Exact Mass [M+H]⁺: 193.0794

Expected HRMS Result: An experimental value very close to the calculated mass (e.g., 193.0796) would confirm the elemental composition of C₁₀H₁₃N₂S⁺.

Analysis of the fragmentation pattern can also provide structural information. Common fragmentation pathways might include the loss of the ethyl group or cleavage of the thioether bond.

X-ray Crystallography for Definitive Three-Dimensional Structure and Conformational Analysis

Should a suitable single crystal of 1h-Indol-6-amine,4-(ethylthio)- be obtained, X-ray crystallography can provide the definitive three-dimensional structure. This technique would unambiguously confirm the connectivity and reveal details about bond lengths, bond angles, and the conformation of the molecule in the solid state. It would also show intermolecular interactions, such as hydrogen bonding involving the amine and indole N-H groups, which dictate the crystal packing. While no public crystal structure data is available, a hypothetical analysis would involve determining the crystal system, space group, and unit cell dimensions.

Elemental Analysis for Purity and Stoichiometric Verification

Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen, and sulfur) in the compound. This data is used to confirm the empirical formula and assess the purity of the synthesized sample.

Interactive Data Table: Theoretical Elemental Analysis for C₁₀H₁₂N₂S

| Element | Symbol | Theoretical Percentage |

| Carbon | C | 62.47% |

| Hydrogen | H | 6.29% |

| Nitrogen | N | 14.57% |

| Sulfur | S | 16.68% |

Experimental results from a pure sample should align closely with these theoretical values.

Theoretical and Computational Investigations of 1h Indol 6 Amine,4 Ethylthio

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a popular choice for quantum chemical calculations due to its balance of accuracy and computational cost. For a molecule like 1H-Indol-6-amine,4-(ethylthio)-, DFT can be employed to elucidate a variety of its fundamental properties.

Geometrical Optimization and Vibrational Frequency Analysis

A crucial first step in any computational study is to determine the most stable three-dimensional arrangement of the atoms in a molecule, known as its equilibrium geometry. Geometrical optimization calculations systematically adjust the positions of the atoms to find the minimum energy conformation. For 1H-Indol-6-amine,4-(ethylthio)-, this would involve determining the precise bond lengths, bond angles, and dihedral angles of the indole (B1671886) ring system and its ethylthio and amine substituents.

Once the optimized geometry is obtained, vibrational frequency analysis can be performed. This calculation predicts the frequencies of the fundamental modes of molecular vibration. Each vibrational mode corresponds to a specific type of atomic motion, such as stretching, bending, or twisting of chemical bonds. The results of this analysis are valuable for several reasons:

Confirmation of a True Minimum: A true energy minimum on the potential energy surface will have all real (positive) vibrational frequencies. The presence of imaginary frequencies indicates a transition state or a higher-order saddle point.

Prediction of Infrared (IR) and Raman Spectra: The calculated vibrational frequencies and their intensities can be used to simulate the molecule's IR and Raman spectra. These theoretical spectra can be compared with experimental data to aid in the structural characterization of the compound.

Thermodynamic Properties: Vibrational frequencies are also used to calculate various thermodynamic properties, such as zero-point vibrational energy (ZPVE), enthalpy, and entropy.

A hypothetical table of selected optimized geometrical parameters for 1H-Indol-6-amine,4-(ethylthio)-, based on typical values for similar structures, is presented below.

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C4-S | 1.77 Å |

| S-C(ethyl) | 1.82 Å | |

| C6-N | 1.38 Å | |

| Bond Angle | C3-C4-S | 125.4° |

| C4-S-C(ethyl) | 103.2° | |

| C5-C6-N | 121.0° | |

| Dihedral Angle | C5-C4-S-C(ethyl) | 85.0° |

Note: The values in this table are illustrative and represent typical bond lengths and angles for similar chemical environments. Actual values would be obtained from a specific DFT calculation.

Analysis of Frontier Molecular Orbitals (FMOs) and Reactivity Indices

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. matrix-fine-chemicals.com The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in many chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

For 1H-Indol-6-amine,4-(ethylthio)-, the HOMO is expected to be localized primarily on the electron-rich indole ring and the amine and ethylthio substituents, reflecting their electron-donating nature. The LUMO, on the other hand, would likely be distributed over the aromatic system.

From the HOMO and LUMO energies, various reactivity indices can be calculated:

Ionization Potential (I): Approximated as -EHOMO

Electron Affinity (A): Approximated as -ELUMO

Electronegativity (χ): (I + A) / 2

Chemical Hardness (η): (I - A) / 2

Chemical Softness (S): 1 / (2η)

Electrophilicity Index (ω): χ2 / (2η)

These indices provide a quantitative measure of the molecule's reactivity. For instance, a high electrophilicity index suggests a greater susceptibility to nucleophilic attack.

A hypothetical table of calculated FMO energies and reactivity indices is shown below.

| Parameter | Predicted Value |

| EHOMO | -5.2 eV |

| ELUMO | -0.8 eV |

| HOMO-LUMO Gap | 4.4 eV |

| Ionization Potential (I) | 5.2 eV |

| Electron Affinity (A) | 0.8 eV |

| Electronegativity (χ) | 3.0 |

| Chemical Hardness (η) | 2.2 |

| Electrophilicity Index (ω) | 2.05 |

Note: These values are hypothetical and intended for illustrative purposes. Actual values would be derived from DFT calculations.

Mapping of Molecular Electrostatic Potential (MEP) Surfaces

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.gov The MEP map displays regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and positive electrostatic potential (electron-poor, susceptible to nucleophilic attack).

For 1H-Indol-6-amine,4-(ethylthio)-, the MEP surface would likely show regions of high electron density (negative potential) around the nitrogen atom of the amine group and the sulfur atom of the ethylthio group, as well as on the indole nitrogen. nih.gov These sites would be the most probable locations for protonation or interaction with electrophiles. Regions of positive potential would be expected around the hydrogen atoms of the amine group and the indole N-H.

Calculation of Atomic Charges (e.g., Hirshfeld, Mulliken)

Calculating the partial charges on each atom in a molecule can provide further insight into its electronic structure and reactivity. Several methods exist for partitioning the total electron density among the atoms, with Hirshfeld and Mulliken population analyses being two common approaches.

These atomic charges can help to identify acidic and basic sites within the molecule and can be used as parameters in molecular mechanics force fields for larger-scale simulations. For 1H-Indol-6-amine,4-(ethylthio)-, the nitrogen atom of the amine group and the sulfur atom would be expected to carry negative partial charges, while the hydrogen atoms attached to them would have positive partial charges.

Molecular Dynamics Simulations for Conformational Space Exploration

While quantum chemical calculations are excellent for studying the properties of a single, optimized molecular geometry, many molecules, including 1H-Indol-6-amine,4-(ethylthio)-, can exist in multiple conformations due to the rotation of single bonds. Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. nih.gov

By simulating the motion of the atoms over time, MD can be used to explore the conformational space of the molecule, identifying the most stable conformers and the energy barriers between them. For 1H-Indol-6-amine,4-(ethylthio)-, MD simulations would be particularly useful for studying the rotational flexibility of the ethyl group in the ethylthio substituent and the orientation of the amine group relative to the indole ring. Such simulations can provide a more complete picture of the molecule's dynamic behavior in different environments, such as in solution.

In Silico Prediction of Reaction Pathways and Mechanistic Insights

Computational chemistry can also be used to predict the most likely pathways for chemical reactions and to gain a deeper understanding of their mechanisms. By calculating the energies of reactants, products, and transition states, it is possible to determine the activation energies and reaction enthalpies for different potential reaction routes.

For 1H-Indol-6-amine,4-(ethylthio)-, in silico studies could be used to investigate its reactivity in various chemical transformations. For example, the susceptibility of different positions on the indole ring to electrophilic substitution could be assessed by modeling the intermediates and transition states for reactions with various electrophiles. Similarly, the reactivity of the amine and ethylthio groups could be explored. These computational predictions can be invaluable in guiding synthetic efforts and in understanding the chemical behavior of the molecule.

Computational Modeling of Electronic and Steric Effects of Substituents

Computational studies on substituted indoles offer a framework for understanding the electronic and steric contributions of various functional groups attached to the indole ring. While direct computational research on 1H-Indol-6-amine, 4-(ethylthio)- is not extensively documented in publicly available literature, the principles derived from studies on analogous systems can be applied to predict its behavior.

Electronic Effects:

The electronic properties of the indole ring are significantly influenced by the nature and position of its substituents. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) alter the electron density distribution, which in turn affects the molecule's reactivity, stability, and spectroscopic properties. rsc.orgresearchgate.net

In the case of 1H-Indol-6-amine, 4-(ethylthio)-, both the 6-amino (-NH₂) and the 4-ethylthio (-SCH₂CH₃) groups are considered electron-donating. The nitrogen atom of the amino group and the sulfur atom of the ethylthio group possess lone pairs of electrons that can be delocalized into the indole's π-system, thereby increasing the electron density of the ring. researchgate.netchemrxiv.org

Computational analyses, such as Natural Bond Orbital (NBO) theory, can quantify these interactions. researchgate.net Studies on other substituted indoles have shown that EDGs generally increase the energy of the Highest Occupied Molecular Orbital (HOMO) and decrease the HOMO-LUMO energy gap. researchgate.netchemrxiv.org A higher HOMO energy suggests that the molecule is more susceptible to electrophilic attack, while a smaller HOMO-LUMO gap is often associated with increased reactivity and a bathochromic (red) shift in the absorption spectrum. nih.govacs.org

For 1H-Indol-6-amine, 4-(ethylthio)-, the presence of two EDGs is expected to result in a significantly higher HOMO energy and a smaller HOMO-LUMO gap compared to unsubstituted indole. The relative electron-donating strength and the position of these substituents will dictate the precise electronic landscape. DFT calculations on various substituted indoles have demonstrated that in-plane small adjacent groups are particularly effective at increasing the electron density of the indole ring. nih.govresearchgate.netchemrxiv.org

The following table, based on general principles from computational studies of substituted aromatic systems, illustrates the expected qualitative effects of the amino and ethylthio groups on the electronic properties of the indole ring.

| Substituent | Position | Expected Electronic Effect | Impact on HOMO | Impact on HOMO-LUMO Gap |

| Amino (-NH₂) | 6 | Strong Electron-Donating | Increase | Decrease |

| Ethylthio (-SCH₂CH₃) | 4 | Moderate Electron-Donating | Increase | Decrease |

Steric Effects:

Steric hindrance, arising from the spatial arrangement of atoms, can influence the conformation of the molecule and its ability to interact with other molecules, such as biological receptors or enzymes. nih.gov The ethylthio group at the 4-position of the indole ring introduces more significant steric bulk compared to the amino group at the 6-position.

The ethyl group's flexibility allows for various conformations, which can be explored using computational methods to identify the lowest energy (most stable) arrangement. The orientation of the ethylthio group relative to the indole plane can affect the accessibility of the neighboring positions on the ring and the nitrogen of the pyrrole (B145914) moiety.

Computational modeling can be employed to generate a molecular electrostatic potential (MEP) map, which visualizes the electron density distribution and can help predict regions of the molecule that are more likely to engage in electrostatic interactions. For 1H-Indol-6-amine, 4-(ethylthio)-, the MEP would likely show regions of high electron density (negative potential) around the nitrogen and sulfur atoms, making them potential sites for hydrogen bonding or coordination.

The table below summarizes the general steric considerations for the substituents of 1H-Indol-6-amine, 4-(ethylthio)-.

| Substituent | Position | Relative Steric Bulk | Potential for Conformational Flexibility |

| Amino (-NH₂) | 6 | Low | Low |

| Ethylthio (-SCH₂CH₃) | 4 | Moderate | High |

Structure Reactivity Relationship Srr Investigations for 1h Indol 6 Amine,4 Ethylthio Analogues

Systematic Variation of Alkyl/Aryl Groups on the Thioether Moiety

The systematic alteration of alkyl and aryl groups on the thioether component of 4-thio-substituted 1H-indol-6-amines is a fundamental approach to understanding the electronic and steric influences on the molecule's reactivity. Research has shown that modifying the 'R' group in the 4-(R-thio)-indole structure can significantly impact the electron density of the indole (B1671886) ring. figshare.commasterorganicchemistry.com

Replacing the ethyl group with various other alkyl chains, differing in length and branching (such as methyl, isopropyl, or tert-butyl), allows for an examination of how steric hindrance affects the reactivity of the indole nitrogen and the amino group at the 6-position. Introducing electron-withdrawing or electron-donating aryl groups, like phenyl or substituted phenyl rings, enables a systematic change in the electronic nature of the thioether linkage, which in turn affects the entire indole structure. figshare.comacs.org

| Substituent (R) at 4-thio position | Electronic Effect | Observed Impact on Reactivity |

|---|---|---|

| -CH2CH3 (Ethyl) | Weakly electron-donating | Baseline reactivity |

| -CH3 (Methyl) | Weakly electron-donating | Similar to ethyl, with slightly less steric bulk |

| -CH(CH3)2 (Isopropyl) | Electron-donating, increased steric bulk | May hinder reactions at the 4-position |

| -C(CH3)3 (tert-Butyl) | Electron-donating, significant steric bulk | Significant hindrance to reactions near the 4-position |

| -C6H5 (Phenyl) | Electron-withdrawing (by induction), potentially electron-donating (by resonance) | Modulates electronics of the indole ring, influencing electrophilic substitution |

| -C6H4-NO2 (p-Nitrophenyl) | Strongly electron-withdrawing | Decreases electron density on the indole ring, deactivating it towards electrophiles |

| -C6H4-OCH3 (p-Methoxyphenyl) | Electron-donating | Increases electron density on the indole ring, activating it towards electrophiles |

Impact of Substitution Pattern on the Chemical Behavior of the Indole Ring

The amino group at the 6-position is a potent activating group, guiding electrophilic substitution toward the ortho and para positions, mainly the 5- and 7-positions of the indole ring. bhu.ac.in The ethylthio group at the 4-position, while having a more complex electronic effect, generally also directs electrophilic attack. The interplay between these two groups, and any other substituents, dictates the final result of chemical reactions. For example, studies have shown that the 4-position of the indole ring is unique, as its local electronic density can have a more significant effect on the electronic transition dipole moments of the indole chromophore. nih.gov

The introduction of an electron-withdrawing group at the 5-position is expected to reduce the nucleophilicity of the indole ring, making it less reactive to electrophiles. youtube.com Conversely, an electron-donating group at this position would likely increase its reactivity. mdpi.com

Quantitative Structure-Reactivity Relationship (QSRR) Modeling for Predictive Analysis

Quantitative Structure-Reactivity Relationship (QSRR) modeling is a computational method used to create a mathematical link between the structural attributes of a series of compounds and their observed reactivity. jocpr.comjocpr.com For analogues of 1H-Indol-6-amine, 4-(ethylthio)-, QSRR models can forecast the chemical reactivity of new, unsynthesized compounds, thereby steering synthetic efforts toward molecules with desired characteristics. mdpi.comijpsr.comresearchgate.net

These models are typically built using a dataset of compounds where the structure has been systematically altered. A variety of molecular descriptors, which are numerical values representing molecular properties, are calculated for each analogue. These descriptors fall into several categories:

Electronic: such as partial charges, dipole moment, and HOMO/LUMO energies. nih.gov

Steric: including molecular volume, surface area, and specific steric parameters.

Hydrophobic: for example, logP.

Topological: such as connectivity indices.

Statistical techniques like multiple linear regression (MLR), partial least squares (PLS), or more sophisticated machine learning algorithms are then employed to construct a model that correlates these descriptors with a measured reactivity parameter, such as reaction rate constants or equilibrium constants. mdpi.com

For the 4-(alkyl/arylthio)-1H-indol-6-amine series, a hypothetical QSRR model could be represented by the following equation:

log(k) = c₀ + c₁σ + c₂Eₛ + c₃*logP

Where:

log(k) is the logarithm of the rate constant for a given reaction.

σ is the Hammett electronic parameter of the substituent on the arylthio group.

Eₛ is the Taft steric parameter of the alkyl/aryl group.

logP is the logarithm of the partition coefficient, indicating hydrophobicity.

c₀, c₁, c₂, c₃ are coefficients derived from the regression analysis.

Such models allow for the prediction of reactivity for novel analogues by calculating their descriptor values and inputting them into the QSRR equation. This predictive power greatly accelerates the process of discovering and optimizing molecules for a range of chemical uses.

Future Research Directions

Development of Novel and Highly Efficient Synthetic Pathways for 1H-Indol-6-amine, 4-(ethylthio)-

Currently, dedicated synthetic routes for 1H-Indol-6-amine, 4-(ethylthio)- are not extensively documented in the scientific literature. Therefore, a primary focus of future research will be the development of novel, efficient, and scalable synthetic pathways. Classic indole (B1671886) syntheses, such as the Fischer, Bischler, and Madelung methods, could be adapted for this purpose. For instance, the Fischer indole synthesis could potentially utilize a suitably substituted phenylhydrazine (B124118) and a carbonyl compound bearing an ethylthio group.

More contemporary approaches, including transition-metal-catalyzed cross-coupling reactions and C-H functionalization, offer promising alternatives. numberanalytics.comnih.gov Palladium-catalyzed methods, in particular, have shown great utility in the synthesis of substituted indoles. acs.orgnih.gov Future work could explore the late-stage introduction of the ethylthio group onto a pre-formed 6-aminoindole (B160974) core via a palladium-catalyzed C-S cross-coupling reaction. Conversely, C-H activation strategies could be employed to directly introduce the ethylthio group at the C4 position of a 6-aminoindole derivative. nih.gov

A comparative analysis of potential synthetic strategies is presented in Table 1.

| Synthetic Strategy | Potential Starting Materials | Key Transformation | Anticipated Advantages | Potential Challenges |

| Modified Fischer Indole Synthesis | 4-(Ethylthio)-2-nitrophenylhydrazine and an appropriate carbonyl compound | Acid-catalyzed cyclization | Well-established, potential for diversity | Regioselectivity, harsh conditions may not be compatible with all functional groups |

| Palladium-Catalyzed C-S Coupling | 6-Amino-4-haloindole and ethanethiol (B150549) | Buchwald-Hartwig or similar C-S coupling | High functional group tolerance, mild reaction conditions | Availability of halo-indole precursor, catalyst optimization |

| C-H Thioetherification | 6-Aminoindole and an electrophilic sulfur reagent | Transition-metal-catalyzed C-H activation | Atom economy, direct functionalization | Regioselectivity between different C-H bonds, catalyst development |

Exploration of Underexplored Reactivity Modes of the Amine and Thioether Groups

The interplay between the nucleophilic amine and the potentially oxidizable thioether group on the electron-rich indole ring presents a fascinating area for reactivity studies. The indole nucleus itself is known to be electron-rich and susceptible to electrophilic attack, primarily at the C3 position. researchgate.net The presence of both a strong electron-donating amino group at C6 and a moderately activating thioether at C4 is expected to further enhance the electron density of the benzene (B151609) portion of the indole core, potentially altering the regioselectivity of electrophilic substitution reactions. rsc.org

Future research should systematically investigate the reactivity of 1H-Indol-6-amine, 4-(ethylthio)- towards a range of electrophiles. Additionally, the oxidation of the thioether to the corresponding sulfoxide (B87167) and sulfone would provide derivatives with altered electronic properties and potential for new biological activities. The amine group also offers a handle for a wide array of derivatization reactions, including acylation, alkylation, and diazotization, leading to a diverse library of new compounds.

Integration of Automated Synthesis and Flow Chemistry Techniques for Scalable Production

To accelerate the exploration of the chemical space around 1H-Indol-6-amine, 4-(ethylthio)- and to enable its scalable production, the integration of modern synthesis technologies is crucial. Automated synthesis platforms can be employed for high-throughput screening of reaction conditions and for the rapid generation of derivative libraries. sigmaaldrich.comnih.govwikipedia.org Such platforms allow for the systematic variation of reactants, catalysts, and solvents on a small scale, significantly speeding up the optimization of synthetic routes. nih.gov

Flow chemistry offers a powerful tool for the safe, efficient, and scalable synthesis of indoles and other heterocyclic compounds. nih.govucsb.edunih.gov Continuous flow processes can offer advantages such as improved heat and mass transfer, precise control over reaction parameters, and the ability to handle hazardous reagents and intermediates more safely. beilstein-journals.org Future research should focus on translating optimized batch syntheses of 1H-Indol-6-amine, 4-(ethylthio)- into continuous flow processes, which would be essential for producing larger quantities of the compound for further studies. numberanalytics.com

Application of Advanced Spectroscopic Probes for Real-time Reaction Monitoring

To gain a deeper understanding of the reaction kinetics and mechanisms involved in the synthesis and derivatization of 1H-Indol-6-amine, 4-(ethylthio)-, the application of advanced spectroscopic techniques for real-time monitoring is highly desirable. Process Analytical Technology (PAT) tools, such as in-situ Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy, can provide valuable insights into the formation of intermediates and byproducts as the reaction progresses. researchgate.netmagritek.compolito.it This data is invaluable for optimizing reaction conditions to maximize yield and purity. For instance, real-time monitoring could help in fine-tuning the addition rates of reagents in a flow chemistry setup or in determining the optimal reaction time in a batch process. nih.gov

Deeper Theoretical Investigations into Complex Reaction Mechanisms and Intermediates

Future theoretical studies should focus on:

Calculating the molecular orbital energies (HOMO/LUMO) to predict reactivity.

Modeling the reaction pathways for various synthetic routes to identify the most energetically favorable pathways.

Investigating the electronic and steric effects of the substituents on the stability of reaction intermediates.

These computational insights will be invaluable for the rational design of new synthetic strategies and for predicting the chemical behavior of this molecule.

Expansion of Derivatization Strategies for Applications in Specialized Chemical Probes and Materials Science

The unique substitution pattern of 1H-Indol-6-amine, 4-(ethylthio)- makes it an attractive scaffold for the development of specialized chemical probes and novel materials. ajchem-a.comresearchgate.netrsc.org The inherent fluorescence of the indole core can be modulated by derivatization of the amine and thioether groups, leading to the creation of fluorescent probes for sensing various analytes or for bioimaging applications. nih.govnih.govrsc.org For example, the thioether could be used as a recognition site for specific metal ions or reactive oxygen species.

In the realm of materials science, this indole derivative could serve as a monomer for the synthesis of novel conductive or light-emitting polymers. ajchem-a.comnih.govrsc.org The amine functionality provides a convenient point for polymerization, while the electronic properties of the substituted indole unit could impart interesting photophysical or electronic characteristics to the resulting polymer. Future research should explore the polymerization of 1H-Indol-6-amine, 4-(ethylthio)- and the characterization of the resulting materials for their potential use in organic electronics or other advanced applications.

Q & A

Q. What are the recommended synthetic routes for 1H-Indol-6-amine,4-(ethylthio)-, and how can structural confirmation be achieved?

Methodological Answer: A practical synthesis approach involves multi-step reactions starting with indole derivatives. For example:

- Step 1 : Functionalization of the indole core using ethylthio groups via nucleophilic substitution or coupling reactions. Ethyl bromoacetate or similar reagents can introduce sulfur-containing substituents (e.g., as in , Scheme 5).

- Step 2 : Amine group introduction at the 6-position via reductive amination or catalytic hydrogenation.

- Characterization : Use NMR and NMR to confirm substitution patterns. For instance, in a related indole derivative (), NMR peaks at δ 7.62 (s, 1H, indole H-2) and δ 3.43 (t, J = 7.0 Hz, 2H, -SCHCH) help identify substituent positions. TLC (Rf 0.50 in 70:30 EtOAc/hexane) and HRMS (e.g., m/z 349.1671 [M+H]) further validate purity .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing 1H-Indol-6-amine,4-(ethylthio)-?

Methodological Answer:

- NMR Spectroscopy : NMR resolves aromatic protons and ethylthio group signals (e.g., δ 1.2–1.4 ppm for -SCHCH methyl protons, δ 2.8–3.1 ppm for -SCH-). NMR identifies quaternary carbons (e.g., indole C-3 at ~110–115 ppm) and sulfur-linked carbons (~35–40 ppm) .

- HRMS : Confirms molecular weight and fragmentation patterns.

- TLC/HPLC : Monitors reaction progress and purity. Use silica gel plates with EtOAc/hexane gradients for optimal separation .

Advanced Research Questions

Q. How can researchers design experiments to analyze the electronic effects of the ethylthio substituent on the indole core’s reactivity?

Methodological Answer:

- Computational Studies : Perform DFT calculations (e.g., Gaussian or ORCA) to map electron density distributions. Compare HOMO-LUMO gaps of 1H-Indol-6-amine,4-(ethylthio)- with unsubstituted indole derivatives.

- Experimental Probes : Conduct electrophilic substitution reactions (e.g., nitration, halogenation) and compare regioselectivity. The ethylthio group’s electron-donating/-withdrawing nature can alter reaction kinetics, measurable via UV-Vis spectroscopy or kinetic assays .

Q. How should contradictions in reported biological activity data (e.g., antimicrobial vs. inactive results) be resolved?

Methodological Answer:

- Purity Verification : Re-analyze compound purity via HPLC (>95%) and HRMS to exclude degradation products.

- Assay Standardization : Compare experimental conditions (e.g., used MIC assays against E. coli and S. aureus at 100 µg/mL). Ensure consistent inoculum size, growth media, and positive controls (e.g., ciprofloxacin).

- Structural Analogues : Test derivatives (e.g., replacing ethylthio with methoxy groups) to isolate substituent-specific effects .

Q. What computational strategies are suitable for studying interactions between 1H-Indol-6-amine,4-(ethylthio)- and biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to receptors (e.g., androgen receptor in ). Focus on residues like LEU704 and GLY708 for hydrogen bonding and hydrophobic interactions.

- MD Simulations : Run 100-ns simulations (GROMACS/AMBER) to assess binding stability. Analyze RMSD and binding free energy (MM-PBSA) to validate docking results.

- Pharmacophore Modeling : Identify critical functional groups (amine, ethylthio) for activity using tools like Phase .

Q. How can researchers optimize reaction yields for large-scale synthesis of 1H-Indol-6-amine,4-(ethylthio)-?

Methodological Answer:

- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for solubility, as used in ’s synthesis of a related indole derivative.

- Catalyst Optimization : Replace CuI () with Pd-based catalysts for milder conditions.

- Workflow Design : Use flow chemistry for continuous processing, reducing side reactions and improving scalability .

Q. What strategies mitigate challenges in crystallizing 1H-Indol-6-amine,4-(ethylthio)- for X-ray studies?

Methodological Answer:

- Crystallization Screens : Use high-throughput kits (e.g., Hampton Research) with varied solvent combinations (e.g., EtOAc/hexane, DCM/MeOH).

- SHELX Refinement : Apply SHELXL () for structure solution. For twinned crystals, use the TWIN/BASF commands in SHELX to refine overlapping lattices.

- Hydrogen Bond Analysis : Design co-crystals with carboxylic acids to stabilize packing via N-H···O interactions .

Q. How can the ethylthio group’s stability under oxidative conditions be assessed experimentally?

Methodological Answer:

- Stress Testing : Expose the compound to HO/Fe (Fenton’s reagent) and monitor degradation via LC-MS.

- Kinetic Profiling : Measure half-life (t) in PBS at 37°C. Compare with desethylthio analogues to isolate sulfur’s role.

- Protective Strategies : Introduce steric hindrance (e.g., bulkier alkyl groups) or antioxidants (e.g., BHT) to enhance stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.